molecular formula C10H14O2 B064131 Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI) CAS No. 185317-33-3

Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI)

Cat. No.: B064131
CAS No.: 185317-33-3
M. Wt: 166.22 g/mol
InChI Key: RTAZVRNNHKEHFZ-MOVJSRMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI) is a chemical compound that is widely used in scientific research. It is commonly referred to as 2'-hydroxyacetophenone or 2'-HAP. This compound is a chiral molecule with a specific stereochemistry that is important for its biological activity.

Mechanism of Action

The mechanism of action of 2'-HAP involves the inhibition of tyrosinase activity through the chelation of copper ions at the active site of the enzyme. This prevents the oxidation of tyrosine to dopaquinone, which is the first step in melanin production. Additionally, 2'-HAP has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which contribute to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2'-HAP are primarily related to its inhibition of tyrosinase activity. This results in a decrease in melanin production, which can lead to a reduction in hyperpigmentation disorders. Additionally, the antioxidant and anti-inflammatory properties of 2'-HAP can help to protect cells from oxidative stress and reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

One advantage of using 2'-HAP in lab experiments is its ability to inhibit tyrosinase activity in a dose-dependent manner. This allows researchers to study the effects of varying concentrations of 2'-HAP on melanin production and other cellular processes. However, one limitation of using 2'-HAP is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research involving 2'-HAP. One area of interest is the development of more efficient and cost-effective synthesis methods for producing enantiomerically pure 2'-HAP. Another area of research is the investigation of the potential therapeutic applications of 2'-HAP for various diseases, such as cancer and neurodegenerative disorders. Additionally, the development of new derivatives of 2'-HAP with improved solubility and bioavailability could lead to the development of more effective treatments for hyperpigmentation disorders and other diseases.
Conclusion:
In conclusion, 2'-HAP is a promising compound for scientific research due to its ability to inhibit tyrosinase activity and its antioxidant and anti-inflammatory properties. Its biochemical and physiological effects make it a potential therapeutic agent for various diseases. While there are limitations to using 2'-HAP in lab experiments, there are several future directions for research that could lead to the development of more effective treatments and a better understanding of its mechanism of action.

Synthesis Methods

The synthesis of 2'-HAP can be achieved through various methods. One common method involves the reaction of 2-acetylphenol with propenyl magnesium bromide, followed by cyclization with aluminum chloride. Another method involves the reaction of 2-acetylphenol with propenyl lithium, followed by cyclization with boron trifluoride etherate. Both of these methods produce a racemic mixture of 2'-HAP, which can be resolved into its enantiomers using chiral chromatography.

Scientific Research Applications

2'-HAP has been widely used in scientific research due to its ability to inhibit the activity of tyrosinase, an enzyme that is involved in melanin production. This makes it a promising compound for the treatment of hyperpigmentation disorders such as melasma and age spots. Additionally, 2'-HAP has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Properties

185317-33-3

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-[(2R)-5-methyl-2-[(E)-prop-1-enyl]-2,3-dihydrofuran-4-yl]ethanone

InChI

InChI=1S/C10H14O2/c1-4-5-9-6-10(7(2)11)8(3)12-9/h4-5,9H,6H2,1-3H3/b5-4+/t9-/m0/s1

InChI Key

RTAZVRNNHKEHFZ-MOVJSRMASA-N

Isomeric SMILES

C/C=C/[C@H]1CC(=C(O1)C)C(=O)C

SMILES

CC=CC1CC(=C(O1)C)C(=O)C

Canonical SMILES

CC=CC1CC(=C(O1)C)C(=O)C

synonyms

Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]- (9CI)

Origin of Product

United States

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